molecular formula C10H10N2O4 B12006787 N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide CAS No. 89260-48-0

N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide

Katalognummer: B12006787
CAS-Nummer: 89260-48-0
Molekulargewicht: 222.20 g/mol
InChI-Schlüssel: ATKJOCFFJSSDBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide is an organic compound with the molecular formula C10H10N2O4 It is characterized by the presence of a nitrophenyl group attached to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide typically involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by the addition of acetic anhydride. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitrophenyl group may play a role in modulating the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

    N-(3-nitrophenyl)acetamide: Shares the nitrophenyl group but lacks the oxoethyl moiety.

    N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a hydroxyl group in addition to the nitrophenyl group.

    N-(2-hydroxy-5-nitrosophenyl)acetamide: Features a nitroso group instead of a nitro group.

Uniqueness: N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide is unique due to the presence of both the nitrophenyl and oxoethyl groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

89260-48-0

Molekularformel

C10H10N2O4

Molekulargewicht

222.20 g/mol

IUPAC-Name

N-[2-(3-nitrophenyl)-2-oxoethyl]acetamide

InChI

InChI=1S/C10H10N2O4/c1-7(13)11-6-10(14)8-3-2-4-9(5-8)12(15)16/h2-5H,6H2,1H3,(H,11,13)

InChI-Schlüssel

ATKJOCFFJSSDBA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.